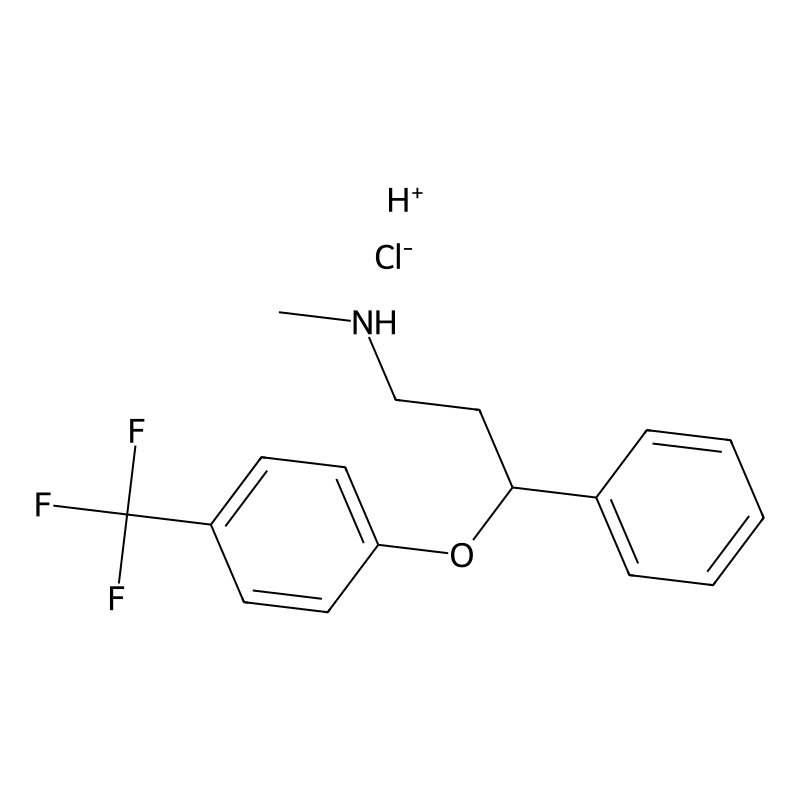

Fluoxetine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Maximum sol in water: 14 mg/mL

Synonyms

Canonical SMILES

Understanding Depression and Anxiety Mechanisms:

- Serotonin's Role: Fluoxetine's ability to increase serotonin levels in the brain has made it a valuable tool to investigate the role of serotonin in depression and anxiety. Studies using fluoxetine in animal models and human trials have helped link serotonin dysregulation to these conditions. Source: Case history: the discovery of fluoxetine hydrochloride (Prozac), Nature Reviews Drug Discovery:

- Brain Circuitry: Fluoxetine's effects on specific brain circuits involved in mood regulation are being explored. Research using functional imaging and other techniques investigates how fluoxetine modulates activity in areas like the prefrontal cortex and amygdala, potentially contributing to its therapeutic action. Source: Fluoxetine: From Anxiety to Depression and Beyond:

Exploring Novel Therapeutic Applications:

- PTSD and Trauma: Studies are investigating the potential of fluoxetine for treating post-traumatic stress disorder (PTSD) and its associated symptoms like fear and avoidance. Source: Selective serotonin reuptake inhibitor and fluoxetine treatment for posttraumatic stress disorder: A systematic review and meta-analysis:

- Eating Disorders: Fluoxetine's efficacy in treating bulimia nervosa and binge eating disorder is being explored, with research investigating its effects on appetite control and reward processing. Source: Pharmacological treatment of eating disorders:

- Neurodegenerative Diseases: Emerging research examines fluoxetine's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's, focusing on its neuroprotective and neurotrophic properties. Source: Fluoxetine in Neurodegenerative Diseases: A Literature Review:

Investigating Additional Mechanisms of Action:

- Beyond Serotonin: While serotonin remains a key focus, research is exploring fluoxetine's interactions with other neurotransmitters and signaling pathways, potentially contributing to its diverse effects. Source: Beyond Serotonin: Fluoxetine's Multifaceted Mechanisms of Action:

- Personalized Medicine: Understanding individual variations in response to fluoxetine is crucial for developing personalized treatment approaches. Genetic and pharmacogenomic studies are investigating factors influencing treatment outcomes. Source: Selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression: a review of the evidence

Fluoxetine hydrochloride is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, bulimia nervosa, and premenstrual dysphoric disorder. Fluoxetine works by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels and contributes to its antidepressant effects. This mechanism distinguishes it from other classes of antidepressants, such as tricyclic antidepressants, due to its relatively favorable side effect profile .

Fluoxetine's therapeutic effects are attributed to its interaction with serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite []. Fluoxetine acts as an SSRI, binding to serotonin transporters and preventing them from reuptaking serotonin from the synaptic cleft. This increased level of serotonin in the synapse is believed to contribute to the antidepressant effects of fluoxetine.

Fluoxetine undergoes significant metabolic transformations in the body. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP3A4, yielding its active metabolite norfluoxetine. The metabolic pathway involves N-demethylation and O-dealkylation processes that convert fluoxetine into para-trifluoromethylphenol and subsequently to hippuric acid for excretion . The compound exhibits high lipophilicity and extensive plasma protein binding (approximately 94%), allowing it to effectively cross the blood-brain barrier .

Fluoxetine exhibits a high affinity for serotonin transporters, with significantly lower affinities for norepinephrine and dopamine transporters. This selectivity underlies its therapeutic effects in mood disorders. Additionally, fluoxetine has been shown to interact with various receptors, including 5-HT1A and 5-HT2A receptors, although its activity at these sites is relatively weak compared to its primary action on serotonin reuptake inhibition . The compound is also noted for its long half-life; fluoxetine's elimination half-life can extend from 1-3 days after a single dose to 4-6 days with chronic use, while norfluoxetine has an even longer half-life of approximately 16 days .

Fluoxetine can be synthesized through several methods, but a common synthetic route involves the reaction of 3-(trifluoromethyl)phenol with ethylamine followed by alkylation with an appropriate halide. The resulting intermediate undergoes further reactions to yield fluoxetine hydrochloride. This synthetic pathway allows for the incorporation of the trifluoromethyl group, which is critical for the compound's biological activity and stability .

Fluoxetine is widely used in clinical settings for:

- Major Depressive Disorder: Effective in alleviating symptoms of depression.

- Obsessive-Compulsive Disorder: Reduces compulsive behaviors and intrusive thoughts.

- Panic Disorder: Helps manage symptoms associated with panic attacks.

- Bulimia Nervosa: Assists in reducing binge-eating episodes.

- Premenstrual Dysphoric Disorder: Alleviates severe emotional and physical symptoms related to menstruation.

Additionally, fluoxetine has been explored for off-label uses such as treatment-resistant depression when combined with other medications like olanzapine .

Fluoxetine exhibits numerous drug interactions due to its metabolic pathways. It is known to inhibit several cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially resulting in adverse effects or toxicity . Furthermore, caution is advised when combining fluoxetine with other serotonergic agents due to the risk of serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity .

Fluoxetine shares similarities with other SSRIs but also possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

| Compound | Mechanism of Action | Half-Life | Unique Features |

|---|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | 24 hours | Broader receptor activity; effective for PTSD |

| Citalopram | Selective serotonin reuptake inhibitor | 33 hours | Fewer drug interactions; lower side effect profile |

| Escitalopram | Selective serotonin reuptake inhibitor | 27-32 hours | Enantiomer of citalopram; enhanced efficacy |

| Paroxetine | Selective serotonin reuptake inhibitor | 21 hours | Anticholinergic properties; higher side effects |

Fluoxetine's long half-life and unique metabolic pathways set it apart from these compounds. Its ability to inhibit its own metabolism over time further contributes to its distinct pharmacokinetic profile .

Serotonergic Neurotransmission Modulation

Fluoxetine hydrochloride primarily modulates serotonergic neurotransmission by inhibiting the serotonin transporter (SERT), a presynaptic membrane protein responsible for reuptaking extracellular serotonin (5-hydroxytryptamine, 5-HT) into neurons [1] [3]. By blocking SERT, fluoxetine increases synaptic serotonin concentrations, enhancing 5-HT-mediated signaling at postsynaptic receptors such as 5-HT1A and 5-HT2A [1]. Intriguingly, fluoxetine also exhibits serotonin-independent effects on neural development, including dose-dependent alterations in neurite formation and reversible suppression of neuronal activity in cortical spheroids [1]. These findings suggest that fluoxetine’s impact extends beyond monoaminergic modulation, potentially influencing neuroplasticity through secondary pathways.

Molecular Interaction with Serotonin Transporter Proteins

The binding of fluoxetine to SERT is contingent on chloride ions (Cl⁻), which facilitate conformational changes in the transporter to optimize drug-receptor interactions [2] [4]. Structural studies reveal that fluoxetine occupies the central substrate-binding site of SERT, a hydrophobic pocket formed by transmembrane helices 1, 3, 6, and 8 [4]. Mutational analyses demonstrate that residues critical for Cl⁻ coordination (e.g., Tyr-95 and Asp-98) are essential for fluoxetine’s high-affinity binding, distinguishing it from cocaine and paroxetine, which exhibit Cl⁻-independent binding [2] [4]. This Cl⁻-dependent mechanism enables fluoxetine to stabilize SERT in an outward-facing conformation, preventing serotonin reuptake more effectively than non-Cl⁻-requiring ligands [2].

Receptor Binding Profile and Selectivity Analysis

Fluoxetine’s stereoisomers exhibit divergent receptor affinities. The R-enantiomer demonstrates significant binding to 5-HT2A (Ki = 68 nM) and 5-HT2C (Ki = 70 nM) receptors, functioning as an antagonist at these sites, whereas the S-enantiomer shows negligible affinity [3]. This stereoselectivity extends to transporter selectivity: both enantiomers preferentially bind SERT (Ki = 7.7 nM) over dopamine (DAT) and norepinephrine (NET) transporters (Ki > 1,000 nM) [3]. Comparative studies with nisoxetine, a NET-selective analog, reveal that fluoxetine’s selectivity arises from interactions with non-conserved residues in SERT’s extracellular loop 4 and transmembrane helix 11 [4].

Secondary Receptor Interactions and Extended Pharmacology

Beyond SERT inhibition, R-fluoxetine modulates catecholaminergic systems via 5-HT2C receptor antagonism, indirectly increasing extracellular dopamine and norepinephrine in the prefrontal cortex [3]. This dual action—serotonin reuptake inhibition and catecholamine elevation—distinguishes fluoxetine from classical SSRIs. Additionally, fluoxetine inhibits the NLRP3 inflammasome in macrophages and microglia by suppressing reactive oxygen species (ROS)-dependent phosphorylation of double-stranded RNA-dependent protein kinase (PKR), thereby reducing interleukin-1β (IL-1β) production [5].

Molecular Modeling of SERT-Fluoxetine Binding

Computational docking studies position fluoxetine’s trifluoromethylphenyl group within SERT’s hydrophobic pocket, while its N-methylamine moiety forms a salt bridge with Asp-98 [4]. This binding orientation contrasts with earlier models derived from bacterial LeuT structures, underscoring the importance of human SERT-specific conformations for drug design [4]. Molecular dynamics simulations further suggest that fluoxetine stabilizes SERT in an occluded state, preventing substrate translocation.

NLRP3 Inhibition Mechanism and Binding Site Interactions

Fluoxetine suppresses NLRP3 inflammasome activation by disrupting the ROS-PKR-NLRP3 signaling axis [5]. In chronic mild stress (CMS) models, fluoxetine reduces hippocampal NLRP3 expression (p < 0.01), caspase-1 cleavage, and IL-1β secretion, correlating with improved depressive behaviors [5]. Structural analysis identifies a putative binding interface between fluoxetine’s phenoxy group and NLRP3’s NACHT domain, though crystallographic validation remains pending.

Structure-Activity Relationships of N-Methyl Group Modifications

The N-methyl group of fluoxetine is critical for SERT affinity. Demethylation to norfluoxetine reduces 5-HT transporter binding (Ki = 23 nM vs. 7.7 nM for fluoxetine) but enhances 5-HT2C receptor antagonism (Ki = 45 nM) [3]. Substitution with bulkier alkyl groups (e.g., ethyl or propyl) diminishes both transporter inhibition and receptor selectivity, highlighting the steric constraints of SERT’s substrate pocket [3] [4].

Comparison with Other SSRI Molecular Mechanisms

Unlike paroxetine, which binds SERT independently of Cl⁻, fluoxetine’s efficacy relies on Cl⁻-induced conformational changes [2] [4]. Similarly, citalopram and sertraline exhibit Cl⁻-dependent binding, whereas cocaine’s interaction with SERT remains Cl⁻-insensitive [2]. Fluoxetine’s unique ability to concurrently antagonize 5-HT2 receptors and inhibit NLRP3 inflammasome activation further differentiates it from SSRIs like escitalopram, which lack significant secondary receptor interactions [3] [5].

Fluoxetine hydrochloride induces profound and regionally heterogeneous transcriptomic changes across the mammalian brain, with the magnitude and nature of these responses varying substantially between neuroanatomical regions [1]. Comprehensive multi-omics analysis across 27 brain regions reveals that fluoxetine treatment produces the most dramatic transcriptional alterations in the dorsal raphe nucleus, nucleus accumbens shell, locus coeruleus, and septal areas, while moderate responses are observed in the medial hypothalamus and medial habenula [1] [2].

The hippocampus demonstrates distinct dorsal-ventral response patterns, with the ventral hippocampus showing more pronounced transcriptomic changes following acute treatment, while the dorsal hippocampus exhibits stronger responses to chronic administration [3] [4]. The medial prefrontal cortex displays significant transcriptional remodeling characterized by upregulation of immaturity-associated genes and downregulation of mature neuronal markers [5] [6]. Gene expression patterns in fluoxetine-treated adult mice closely resemble those observed in approximately two-week-old juvenile animals, supporting the dematuration hypothesis [5] [6].

Spatial transcriptomics analysis of the dorsal raphe nucleus reveals six molecularly distinct serotonin subpopulations, each responding differentially to fluoxetine treatment [2]. The most notable transcriptional changes include upregulation of immediate early genes such as c-Fos and expression of neuroplasticity-associated transcription factors including neuronal Per-Arnt-Sim domain protein 4 [7]. Expression changes are significantly enriched at genome-wide association study loci for depression and antidepressant drug response, emphasizing the clinical relevance of these transcriptomic adaptations [1].

Neuroplasticity Mechanisms in Chronic Administration

Chronic fluoxetine hydrochloride administration induces fundamental alterations in neuroplasticity mechanisms through multiple interconnected pathways. The primary mechanism involves direct binding to tropomyosin-related kinase B receptors, where fluoxetine acts as an allosteric modulator to enhance brain-derived neurotrophic factor signaling [8] [9]. This binding occurs at the transmembrane domain of tropomyosin-related kinase B dimers, specifically at the tyrosine 433 residue, and mutation of this site abolishes plasticity-promoting effects of fluoxetine [8] [9].

The enhanced brain-derived neurotrophic factor signaling cascade activates downstream phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathways, resulting in increased protein synthesis and synaptic strengthening [10]. Chronic treatment selectively targets parvalbumin-positive interneurons, reducing their excitability through downregulation of potassium voltage-gated channel subfamily D member 3.1 potassium channels [8]. This interneuron disinhibition creates a state of enhanced cortical plasticity reminiscent of juvenile critical periods [11] [8].

Weighted gene co-expression network analysis identifies discrete transcriptomic modules associated with maturation abnormalities, particularly in the hippocampus [5] [6]. The brown module, most significantly associated with fluoxetine treatment, shows enrichment for cell differentiation and tissue morphogenesis pathways [6]. Chronic administration also increases expression of activity-dependent transcription factors including cAMP response element-binding protein, delta-FosB, and zinc finger protein 268, which orchestrate sustained transcriptional programs supporting neuroplasticity [12].

Synaptic Protein Expression Alterations

Fluoxetine hydrochloride treatment produces widespread alterations in synaptic protein expression that underlie enhanced plasticity and structural remodeling. Synaptophysin, a presynaptic vesicle protein, shows sustained increases in the hippocampus and medial prefrontal cortex, indicating enhanced vesicular trafficking and neurotransmitter release [11] [13]. Postsynaptic density protein 95, a critical scaffolding protein, demonstrates increased expression in hippocampal CA1 and CA3 regions, facilitating excitatory synapse organization and maturation [13] [10].

Chronic treatment significantly upregulates proteins involved in calcium-dependent exocytosis, including synaptotagmin 1, syntaxin 1, and mammalian uncoordinated 18 [14]. These changes reflect enhanced presynaptic function and increased short-term plasticity at hippocampal CA3-CA1 synapses [14]. The expression of growth-associated protein 43, a marker of axon growth and remodeling, increases substantially in the hippocampus and medial prefrontal cortex, supporting structural plasticity and dendritic spine formation [13] [7].

Polysialylated neural cell adhesion molecule expression increases significantly in both hippocampus and medial prefrontal cortex, indicating enhanced synaptic plasticity and cellular migration [11]. This molecule is predominantly expressed by interneuron subpopulations and plays crucial roles in critical period plasticity [11]. Glutamate decarboxylase 67 and 65 expression increases, reflecting enhanced gamma-aminobutyric acid synthesis and inhibitory neurotransmission [11]. Importantly, these synaptic protein changes require continuous treatment for maintenance, as discontinuation leads to rapid reversal to baseline levels within two to three weeks [13].

Neural Progenitor Cell Proliferation Effects

Fluoxetine hydrochloride exerts region-specific and cell-type-specific effects on neural progenitor cell proliferation, with the most pronounced changes occurring in the ventral hippocampus. In the dentate gyrus, chronic treatment increases the proliferation of type II neural stem cells and neuroblasts by 49.6% and 40.9%, respectively, while type I quiescent neural stem cells remain largely unaffected [15] [16]. This proliferative response is strictly dependent on serotonin receptor 1A activation, as receptor blockade completely abolishes the neurogenic effects [15].

The dorsal hippocampus shows minimal proliferative responses to fluoxetine treatment, highlighting the functional segregation along the dorsal-ventral axis [15]. This regional specificity correlates with differential serotonin receptor expression patterns and innervation density between dorsal and ventral hippocampal regions [15]. Beyond the hippocampus, fluoxetine promotes neural progenitor proliferation in the medial hypothalamus and medial habenula, representing the first demonstration of antidepressant-induced neurogenesis in these stress-responsive brain regions [17].

The neurogenic response involves activation of early progenitor cells through increased symmetric divisions, ultimately leading to enhanced production of mature granule neurons [16]. Fluoxetine treatment increases the number of 5-bromo-2'-deoxyuridine-labeled cells in the subgranular zone by approximately 40% after chronic administration [16]. These newly generated neurons undergo accelerated maturation, with increased dendritic complexity and earlier expression of mature neuronal markers [18]. The proliferative effects are mediated through brain-derived neurotrophic factor signaling and require continuous treatment for maintenance [17] [19].

Hippocampal Neurogenesis Modulation

Chronic fluoxetine hydrochloride treatment produces complex modulatory effects on hippocampal neurogenesis that extend beyond simple proliferation enhancement. The drug promotes both increased survival of newly born neurons and accelerated maturation of immature granule cells [18] [19]. Fluoxetine treatment significantly increases the proportion of newly generated cells that transition from expressing doublecortin to neuronal nuclei, indicating enhanced neuronal maturation [18].

The maturation-promoting effects manifest as increased dendritic complexity, with newly born granule cells developing tertiary dendrites at accelerated rates [18]. These structural changes are accompanied by enhanced synaptic integration, as mature newly born neurons demonstrate increased synaptic connectivity and participate more effectively in hippocampal circuits [18]. Long-term potentiation is selectively enhanced in slices from fluoxetine-treated animals, specifically in the newly born neuron population [18].

Fluoxetine treatment also modulates epigenetic mechanisms controlling neurogenesis, including increased expression of methyl-CpG binding domain protein 1 and enhanced histone 3 acetylation [19]. These epigenetic modifications facilitate transcriptional programs supporting neurogenesis and neuronal maturation [19]. The drug increases brain-derived neurotrophic factor expression specifically in the dentate gyrus, creating a local environment conducive to neurogenesis [19]. Additionally, fluoxetine enhances the expression of neurotrophin-3 and insulin-like growth factor-1, providing additional trophic support for newly generated neurons [19].

Dorsal-Ventral Hippocampal Response Gradient

The hippocampus demonstrates remarkable functional and molecular heterogeneity along its dorsal-ventral axis, with fluoxetine hydrochloride treatment revealing distinct response patterns in these anatomically segregated regions. The ventral hippocampus shows preferential responsiveness to acute fluoxetine treatment, with brain-derived neurotrophic factor levels increasing significantly after single-dose administration [3] [4]. In contrast, the dorsal hippocampus requires chronic treatment to achieve comparable brain-derived neurotrophic factor elevation, indicating differential sensitivity to antidepressant exposure [3] [4].

Neural progenitor cell proliferation follows this dorsal-ventral gradient, with type II neural stem cells and neuroblasts in the ventral region showing robust proliferative responses to fluoxetine, while their dorsal counterparts remain largely unresponsive [15]. This regional specificity appears to be mediated by differential serotonin receptor 1A expression and distribution along the hippocampal axis [15]. Functional blocking of tropomyosin-related kinase B receptors in either dorsal or ventral hippocampus prevents fluoxetine-induced behavioral changes, indicating that both regions contribute to therapeutic efficacy despite their differential molecular responses [3] [4].

Single-cell RNA sequencing analysis reveals distinct transcriptomic signatures in dorsal versus ventral hippocampal dentate gyrus following chronic fluoxetine treatment [1]. The ventral region shows greater enrichment for genes associated with emotional regulation and stress response, while the dorsal region exhibits stronger signatures for learning and memory-related pathways [1]. Oligodendrocytes, mossy cells, and inhibitory neurons demonstrate particularly stark differences in fluoxetine response between dorsal and ventral regions [1]. c-Fos expression analysis reveals negative correlations between fear response and neuronal activation specifically in dorsal hippocampus CA3/CA1 and ventral hippocampus CA1/dentate gyrus following chronic treatment [3] [4].

Growth Associated Protein 43 and Cytoskeletal Protein Regulation

Growth associated protein 43 serves as a critical marker of axon growth and structural remodeling in response to fluoxetine hydrochloride treatment. Chronic administration significantly increases growth associated protein 43 expression in hippocampal CA3 region, medial prefrontal cortex, and visual cortex, indicating enhanced axonal sprouting and dendritic spine formation [13] [7]. This upregulation parallels the recovery of synaptic protein expression and behavioral improvements in learned helplessness paradigms [13].

The cytoskeletal protein response to fluoxetine involves complex, region-specific alterations that support structural plasticity while promoting a more juvenile-like phenotype. Neurofilament light chain expression decreases significantly in hippocampus and medial prefrontal cortex, reflecting the dematuration process and loss of mature neuronal characteristics [13] [12]. Conversely, microtubule-associated protein 2 levels remain largely unchanged in the hippocampus but increase in cortical areas, supporting dendritic stability during structural remodeling [13].

Actin cytoskeleton dynamics are extensively modified by chronic fluoxetine treatment, with increased expression of actin-related protein 2, profilin-2, cell division control protein 42, and cofilin-1 in the visual cortex [7]. These proteins interact with the actin-related protein 2/3 complex to regulate dendritic spine morphology and synaptic plasticity [7]. Beta-actin expression increases persistently following adolescent fluoxetine exposure, indicating long-term alterations in cytoskeletal integrity [12]. The coordinated regulation of growth associated protein 43 and cytoskeletal proteins requires continuous treatment, as discontinuation leads to rapid reversal of these structural modifications within two to three weeks [13].

Maintenance Requirements for Sustained Neuroplasticity

The neuroplasticity-promoting effects of fluoxetine hydrochloride require continuous treatment for maintenance, as discontinuation leads to rapid reversal of most beneficial adaptations. Synaptic protein expression changes, including increased synaptophysin and postsynaptic density protein 95, return to baseline levels within two to three weeks of treatment cessation [13]. Similarly, growth associated protein 43 expression and dendritic spine density normalize within two to four weeks following drug withdrawal [13].

The maintenance requirement extends to neurogenesis, with adult hippocampal neurogenesis rates returning to baseline within two to three weeks of fluoxetine discontinuation [16]. This rapid reversal suggests that the drug's effects on neural progenitor proliferation depend on continuous serotonin transporter blockade and sustained brain-derived neurotrophic factor signaling [16]. Transcriptomic changes also demonstrate time-dependent reversal, with gene expression patterns returning toward adult-like profiles within two to four weeks of treatment cessation [5] [6].

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/

UNII

GHS Hazard Statements

H302 (98.02%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (96.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (58.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Fluoxetine is indicated for the treatment of obsessions and compulsions in patients with obsessive-compulsive disorder. /Included in US product labeling/

Fluoxetine is used to relieve the symptoms of premenstrual dysphoric disorder (PMDD). PMDD was formerly known as late luteal phase dysphoric disorder (LLPDD) and is distinguishable from the cyclic changes in mood commonly known as premenstrual syndrome (PMS) by its greater severity of symptoms. (Evidence rating: B-1) /Included in US product labeling/

Fluoxetine is indicated for the treatment of major depressive disorder. Treatment of acute depressive episodes typically requires 6 to 12 months of antidepressant therapy. Patients with recurrent or chronic depression may require long-term treatment. Fluoxetine has shown effective maintenance of antidepressant response for up to 50 weeks of treatment in a placebo-controlled trial. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for FLUOXETINE HYDROCHLORIDE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion.

Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

56296-78-7

59333-67-4

Absorption Distribution and Excretion

Distribution of fluoxetine and its metabolites into human body tissues and fluids has not been fully characterized. Limited pharmacokinetic data obtained during long term administration of fluoxetine to animals suggest that the drug and some of its metabolites, including norfluoxetine, are widely distributed in body tissues, with highest concentrations occurring in the lungs and liver. The drug crosses the blood-brain barrier in humans and animals. In animals, fluoxetine: norfluoxetine ratios reportedly were similar in the cerebral cortex, corpus striatum, hippocampus, hypothalamus, brain stem, and cerebellum 1 hr after administration of single dose of the drug.

In order to confirm embryonic/fetal exposure to fluoxetine and/or metabolites, dissection and whole-body autoradiographic techniques were utilized to determine the placental transfer and fetal distribution in 12 and 18 day pregnant Wistar rats 1, 4, 8, and 24 hr following a single oral 12.5 mg/kg dose of (14)C fluoxetine. On gestation Days 12 (organogenesis) and 18 (postorganogenesis), peak concentrations of radiocarbon occurred 4-8 hr after dose administration in the placenta, embryo/fetus, amniotic fluid, and maternal kidney, brain, and lung, and declined slightly at 24 hr postdose. Maternal lung contained the highest tissue concentration of radiocarbon at all time points. Placenta and maternal brain, kidney, and liver contained moderate levels of radioactivity, while embryonic/fetal tissue, amniotic fluid, and maternal plasma contained low levels of radioactivity. Mean fetal concentrations of radiocarbon at 4, 8, and 24 hr on gestation Day 18 were higher than mean embryonic concentrations on Day 12 of gestation. Analytical characterization of radioactivity indicated that combined fluoxetine and norfluoxetine concentrations accounted for 63-80% of the total radiocarbon concentrations in embryonic/fetal tissue. Results indicated that embryonic/fetal and maternal tissue levels of fluoxetine were greatest at early time points and declined with time, while norfluoxetine tissue levels were highest at the 24 hr time point. Whole-body autoradiographic techniques demonstrated that radioactivity associated with (14)C fluoxetine and/or its metabolites traversed the placenta and distributed throughout the 18 day fetus 4 hr following dose administration. Visual and quantitative evaluations of the autoradiograms indicated that the highest fetal concentrations of radiocarbon were associated with brain and thymus. Results from these studies indicate that fluoxetine and norfluoxetine traverse the placenta and distribute within the embryo/fetus during the periods of organogenesis and postorganogenesis and confirm embryonic/fetal exposure of parent and metabolite in previous negative rat teratology and reproductive studies.

Elimination: Renal: 80% excreted in the urine (11.6% fluoxetine, 7.4% fluoxetine glucuronide, 6.8% norfluoxetine, 8.2% norfluoxetine glucuronide, >20% hippuric acid, 46% other); Biliary: Approximately 15% in the feces; In dialysis--Not dialyzable because of high protein binding and large volume of distribution.

For more Absorption, Distribution and Excretion (Complete) data for FLUOXETINE HYDROCHLORIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

The exact metabolic fate of fluoxetine has not been fully elucidated. The drug appears to be metabolized extensively, probably in the liver, to norfluoxetine and several other metabolites. Norfluoxetine (desmethylfluoxetine) the principal metabolite, is formed by N-demethylation of fluoxetine, which may be under polygenic control. The potency and selectivity of norfluoxetine's serotonin-reuptake inhibiting activity appear to be similar to those of the parent drug. Both fluoxetine and norfluoxetine undergo conjugation with glucuronic acid in the liver, and limited evidence from animals suggests that both the parent drug and its principal metabolite also undergo O-dealkylation to form p-trifluoromethylphenol, which subsequently appears to be metabolized to hippuric acid.

Associated Chemicals

Norfluoxetine; 56161-73-0 (metabolite)

FDA Medication Guides

Fluoxetine Hydrochloride

CAPSULE;ORAL

ELI LILLY AND CO

08/18/2023

Sarafem

TABLET;ORAL

APIL

09/20/2021

ALMATICA

Prozac Weekly

CAPSULE, DELAYED REL PELLETS;ORAL

LILLY

03/24/2017

Drug Warnings

Fluoxetine potentially may alter blood glucose concentrations. Hypoglycemia has occurred in less than 1% of patients receiving fluoxetine and hypoglycemic reaction has occurred rarely. In addition, hyperglycemia has developed following discontinuance of the drug. Therefore, the possibility that insulin and/or oral sulfonylurea antidiabetic agent dosage adjustments may be necessary when fluoxetine therapy is initiated or discontinued in patients with diabetes mellitus should be considered.

The most frequent adverse effect associated with fluoxetine therapy is nausea, which occurs in about 21% of patients. Nausea generally is mild, occurs early in therapy, and usually subsides after a few weeks of continued therapy with the drug. ... Diarrhea occurs in about 12%, anorexia in about 9%, and dyspepsia in about 6% of patients receiving the drug; limited evidence suggests that the incidence of anorexia may be dose-related. Other adverse GI effects associated with fluoxetine therapy include abdominal pain and change in taste perception, which occur in approximately 3 and 2% of patients, respectively; taste loss has been reported rarely. Vomiting, melena, and flatulence reportedly occur in about 2% and gastroenteritis in about 1% of patients receiving the drug. Increased appetite has been reported in more than 1% of patients receiving fluoxetine, but has not been definitely attributed to the drug. Other adverse GI effects, including aphthous stomatitis, dysphagia, eructation, esophagitis, gastritis, gingivitis, glossitis, melena, stomatitis, and thirst, have been reported in less than 1% of fluoxetine-treated patients; however, a causal relationship to the drug has not been established. Bloody diarrhea, colitis, duodenal or gastric ulcer, enteritis, fecal incontinence, hematemesis, hyperchlorhydria, increased salivation, mouth ulceration, salivary gland enlargement, tongue discoloration, and tongue edema have occurred rarely, but have not been definitely attributed to fluoxetine.

Because of the possibility of suicide in depressed patients, close supervision of high risk patients is recommended during initial fluoxetine therapy. To reduce the risk of overdosage, the drug should be prescribed in the smallest quantity consistent with good patient management. Suicidal ideation may persist until substantial remission of the depressive disorder occurs.

For more Drug Warnings (Complete) data for FLUOXETINE HYDROCHLORIDE (14 total), please visit the HSDB record page.

Biological Half Life

Following a single oral dose of fluoxetine in healthy adults, the elimination half-life of fluoxetine reportedly averages approximately 2-3 days (range: 1-9 days) and that of norfluoxetine averages about 7-9 days (range: 3-15 days).

The mean half-life /for fluoxetine/ was 6.6 vs 2.2 days ... for patients with cirrhosis vs normal volunteers.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

(S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride, (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water.

Preparation: ...B. B. Malloy, K. K. Schmiegel, DE 2500110; B. B. Malloy, K. K. Schmiegel, US 4314081 (1975, 1982 both to Lilly)

Analytic Laboratory Methods

Analyte: fluoxetine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: fluoxetine hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test)

Analyte: fluoxetine hydrochloride; matrix: chemical purity; procedure: liquid chromatography with detection at 227 nm and comparison to standards

For more Analytic Laboratory Methods (Complete) data for FLUOXETINE HYDROCHLORIDE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC assay was developed for a recently introduced atypical antidepressant, fluoxetine and its demethylated metabolite, norfluoxetine. Prior to analysis, aliquots of alkalinized plasma were extracted with n-hexane and isoamyl alcohol, followed by back-extraction with diluted phosphoric acid. These extracts were injected into a 10 um, reversed-phase C18 column with phosphate and acetonitrile as the mobile phase and detection at 214 nm. Peak height ratios were linearly correlated up to 800 ug/L. Acceptable coefficients of variation were demonstrated for both within-run and day-to-day studies. Selected drugs were checked for interference. The assay was used to monitor 9 patients receiving 20 to 80 mg of fluoxetine/day. Plasma concns of fluoxetine and norfluoxetine ranged from 37 to 301 ug/L and 29 to 326 ugLl respectively.

The GC method for assay of fluoxetine and norfluoxetine in human plasma involves extraction of the drugs and use of a (63)Ni ECD. The organ/methane carrier gas flow was 40 mL/min. The injector, detector, and column temps were 250, 300, and 190 °C, respectively. The linear range of detection is 25 to 800 ug/L for each drug. Overall precision in the concn range of 10 to 100 ug/L for both drugs was approx 10%. Accuracy (relative error) in the same concn range was approx +10%. None of the commonly prescribed antidepressants or tranquilizers interfered with the assay.

Basic drugs were routinely extracted from whole blood under alk conditions into butyl acetate. The extract was injected into a gas chromatog with a N-P detector and a wide-bore cross-linked 50% PhMe silicone capillary column. Absolute and relative retention times were recorded for >100 extracted drug stds. Recovery from the whole blood was determined for some of the more frequently encountered drugs. This 1-step extraction is reliable for general screening and was used routinely in forensic and clinical toxicol analyses.

A procedure has been developed for measuring fluoxetine and its desmethyl metabolite, norfluoxetine, in serum by reversed-phase HPLC with UV detection at 226 nm. Fluoxetine and norfluoxetine are isolated from serum by liq-liq extraction. They are then separated by HPLC and quantified, with reduced haloperidol as the internal std. Fluoxetine, norfluoxetine, and the reduced haloperidol are separated from all interfering peaks in about 15 min. The std curve is linear for both fluoxetine and norfluoxetine concns over the range of 25 to 800 ug/L. Between-run relative std deviations for 60 and 200 ug/L controls were 6.8 and 4.1% for fluoxetine, and 8.8 and 6.2% for norfluoxetine, respectively. In a study of 24 patients with depression who were being treated with 20-60 mg of fluoxetine per day, fluoxetine and norfluoxetine concns. in serum, measured during the last three weeks of treatment, were 47-469 ug/L and 52-446 ug/L, respectively.

Storage Conditions

Interactions

Because of the possibility that fluoxetine may inhibit the metabolism of astemizole, leading to increased blood levels and risk of cardiac arrhythmias, including torsades de pointes, concurrent use is not recommended.

Both increased and decreased lithium concentrations, as well as some cases of lithium toxicity, have been reported with concomitant fluoxetine use; close monitoring of lithium concentrations is recommended.

Concurrent use of fluoxetine with monamine oxidase (MAO) inhibitors may result in confusion, agitation, restlessness, gastrointestinal symptoms, hyperpyretic episodes, severe convulsion, hypertensive crises, the serotonin syndrome, or death. Concurrent use is contraindicated, and at least 14 days should elapse between discontinuation of an MAO inhibitor and initiation of fluoxetine. However, because of the long half-lives of fluoxetine and its active metabolite, at least 5 weeks (approximately 5 half-lives of norfluoxetine) should elapse between discontinuation of fluoxetine and initiation of therapy with an MAO inhibitor. Deaths following the initiation of an MAO inhibitor shortly after stopping fluoxetine administration have been reported.

For more Interactions (Complete) data for FLUOXETINE HYDROCHLORIDE (19 total), please visit the HSDB record page.